2-Chloro-4-methylquinazoline
Overview
Description
2-Chloro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of a chlorine atom at the second position and a methyl group at the fourth position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinazoline typically involves the reaction of 2-aminoacetophenone with chloroacetonitrile in the presence of an acidic catalyst. The reaction is carried out under anhydrous conditions to facilitate the formation of the quinazoline ring. The general reaction scheme is as follows:
Starting Materials: 2-aminoacetophenone and chloroacetonitrile.
Catalyst: Acidic ionic liquid.
Solvent: 1,4-dioxane.
Reaction Conditions: Catalytic ring closure reaction under acidic conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group at the fourth position can be oxidized to form corresponding quinazolinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinazolines can be formed.
Oxidation Products: Quinazolinone derivatives are the major products formed from oxidation reactions.
Scientific Research Applications
2-Chloro-4-methylquinazoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Chloromethyl-4(3H)-quinazolinone
- 4-Methylquinazoline
- 2-Methylquinazoline
Comparison: 2-Chloro-4-methylquinazoline is unique due to the presence of both a chlorine atom and a methyl group on the quinazoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. For example, 2-Chloromethyl-4(3H)-quinazolinone is primarily used as an intermediate in the synthesis of anticancer agents, while 4-Methylquinazoline and 2-Methylquinazoline have different substitution patterns that affect their chemical properties and applications .
Properties
IUPAC Name |
2-chloro-4-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWHRWJEIRPDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570750 | |
Record name | 2-Chloro-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-14-6 | |
Record name | 2-Chloro-4-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloro-4-methylquinazoline synthesized according to the research?
A1: The research describes the synthesis of this compound [] as a product of a specific reaction sequence starting with 4-methylquinazoline 1-oxide. This N-oxide undergoes a reaction with tosyl chloride followed by treatment with an alkali, leading to the formation of this compound.
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